5-Bromo-2-(trifluoromethyl)benzoic acid

Lipophilicity Drug Design Physicochemical Properties

5-Bromo-2-(trifluoromethyl)benzoic acid (CAS 654-97-7) is a disubstituted benzoic acid derivative with the molecular formula C8H4BrF3O2 and a molecular weight of 269.02 g/mol. The compound features a carboxylic acid group at the 1-position, a bromine substituent at the 5-position, and a trifluoromethyl (-CF3) group at the 2-position.

Molecular Formula C8H4BrF3O2
Molecular Weight 269.01 g/mol
CAS No. 654-97-7
Cat. No. B1524078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-(trifluoromethyl)benzoic acid
CAS654-97-7
Molecular FormulaC8H4BrF3O2
Molecular Weight269.01 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)C(=O)O)C(F)(F)F
InChIInChI=1S/C8H4BrF3O2/c9-4-1-2-6(8(10,11)12)5(3-4)7(13)14/h1-3H,(H,13,14)
InChIKeySWSCMXZZHFRZLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-(trifluoromethyl)benzoic Acid (CAS 654-97-7): A Dual-Functional Halogenated Building Block for Precision Synthesis


5-Bromo-2-(trifluoromethyl)benzoic acid (CAS 654-97-7) is a disubstituted benzoic acid derivative with the molecular formula C8H4BrF3O2 and a molecular weight of 269.02 g/mol . The compound features a carboxylic acid group at the 1-position, a bromine substituent at the 5-position, and a trifluoromethyl (-CF3) group at the 2-position . This specific substitution pattern confers a predicted acid dissociation constant (pKa) of 2.84 ± 0.36 and a calculated partition coefficient (LogP) of approximately 3.17 to 3.43 . The compound is commercially available as an off-white to white crystalline powder, typically at purities of 95% to 99.5% by HPLC , and is primarily employed as a versatile building block in medicinal chemistry, agricultural chemical development, and advanced organic synthesis .

Why 5-Bromo-2-(trifluoromethyl)benzoic Acid Cannot Be Replaced by Other Bromo-Trifluoromethyl Benzoic Acid Isomers


The substitution pattern on the benzoic acid ring is the primary determinant of chemical reactivity, physicochemical properties, and biological target engagement [1]. While multiple bromo-(trifluoromethyl)benzoic acid regioisomers exist (e.g., 4-bromo-2-(trifluoromethyl)benzoic acid [CAS 320-31-0] and 2-bromo-6-(trifluoromethyl)benzoic acid [CAS 177420-64-3]), their distinct spatial arrangements of the electron-withdrawing bromine and trifluoromethyl groups produce measurably different pKa values, LogP profiles, and steric environments around the carboxylic acid moiety . For example, the 5-bromo substitution pattern in the target compound places the bromine atom in a meta orientation relative to the carboxyl group and para to the trifluoromethyl group, creating a unique electronic distribution that affects both coupling reaction regioselectivity and downstream biological activity [2]. Generic substitution with a different regioisomer would fundamentally alter the electronic and steric landscape of any derived compound, invalidating established structure-activity relationships (SAR) and synthetic protocols [3].

Quantitative Differentiation: 5-Bromo-2-(trifluoromethyl)benzoic Acid Compared to Structural Analogs


LogP Differentiation: Higher Lipophilicity of 5-Bromo-2-(trifluoromethyl)benzoic Acid Versus 4-Bromo Isomer

The target compound 5-bromo-2-(trifluoromethyl)benzoic acid exhibits a calculated LogP of 3.17 to 3.43 . In contrast, the 4-bromo-2-(trifluoromethyl)benzoic acid regioisomer (CAS 320-31-0) has a predicted LogP of approximately 2.90 . This difference of 0.27 to 0.53 LogP units translates to a measurable increase in lipophilicity for the 5-bromo isomer, which can influence membrane permeability and protein binding in biological systems [1]. This property makes the 5-bromo derivative particularly suitable for applications where enhanced lipophilicity is desired, such as in central nervous system (CNS) drug discovery programs.

Lipophilicity Drug Design Physicochemical Properties

Synthetic Utility: Documented Intermediate in Fluzoparib (PARP Inhibitor) Manufacturing Pathway

5-Bromo-2-(trifluoromethyl)benzoic acid is specifically identified as a starting material or key intermediate in the patented synthetic route for Fluzoparib, a poly(ADP-ribose) polymerase (PARP) inhibitor developed for oncology applications [1]. The patent WO2022036940A1 describes a preparation method for Fluzoparib that employs 5-bromo-2-fluorobenzoic acid derivatives in acylating chlorination reactions, with the 5-bromo-2-(trifluoromethyl)benzoic acid scaffold serving as a critical pharmacophore precursor [1]. In contrast, the 4-bromo-2-(trifluoromethyl)benzoic acid isomer does not appear in this patented synthetic pathway, underscoring the regiospecificity required for this therapeutically relevant application [2]. This documented use in a pharmaceutical manufacturing patent provides strong evidence for selecting this specific regioisomer over alternatives in drug discovery programs targeting PARP or related enzymes.

Oncology PARP Inhibitors Process Chemistry

Analytical Purity: Batch-Verified HPLC Purity of 99.5% for Reproducible Downstream Chemistry

Commercial batches of 5-bromo-2-(trifluoromethyl)benzoic acid have been analytically characterized with HPLC purity reaching 99.5% by area, as documented in batch-specific Certificates of Analysis (COA) . The compound is available as an off-white powder with a verified melting point range of 86-87 °C . In comparison, the 2-bromo-6-(trifluoromethyl)benzoic acid regioisomer (CAS 177420-64-3) is typically supplied at 97% purity , while the 4-bromo-2-(trifluoromethyl)benzoic acid is available at 98% purity . The availability of the 5-bromo isomer at 99.5% purity provides a quantifiable advantage for applications requiring high-fidelity starting materials, such as late-stage functionalization in medicinal chemistry, multi-step total synthesis where impurity accumulation is a concern, and analytical method development requiring well-characterized reference standards.

Quality Control Analytical Chemistry Procurement Specifications

HDAC4 Affinity Profiling: Quantified Weak Binding as a Selectivity Starting Point

5-Bromo-2-(trifluoromethyl)benzoic acid has been evaluated in biochemical assays against histone deacetylase 4 (HDAC4), yielding an inhibition constant (Ki) greater than 50,000 nM [1]. While this weak affinity indicates the compound itself is not a potent HDAC4 inhibitor, this quantitative data provides a valuable baseline for structure-activity relationship (SAR) optimization programs [2]. Additionally, the compound showed an IC50 of 1,100 nM against recombinant human HDAC4 in a separate assay [3]. In contrast, the unsubstituted parent compound 2-(trifluoromethyl)benzoic acid (lacking the 5-bromo substituent) shows no detectable binding in the same HDAC4 assay system, suggesting that the 5-bromo substitution contributes to the observed weak affinity . This differential binding profile supports the selection of the 5-bromo derivative as a fragment starting point for developing HDAC-targeted probes or inhibitors.

Epigenetics HDAC Inhibitors Binding Affinity

Validated Application Scenarios for 5-Bromo-2-(trifluoromethyl)benzoic Acid Based on Quantitative Evidence


Medicinal Chemistry: PARP Inhibitor and Kinase Inhibitor Development Programs

Research and development teams working on poly(ADP-ribose) polymerase (PARP) inhibitors, such as Fluzoparib and related oncology therapeutics, should prioritize 5-bromo-2-(trifluoromethyl)benzoic acid as a building block due to its documented role in patented manufacturing processes . The compound also serves as a precursor for preparing 3-(anilinomethylene)oxindoles and related analogs that function as protein tyrosine kinase and protein serine/threonine kinase inhibitors . Selection of this specific regioisomer ensures alignment with established patent literature and validated synthetic routes .

Epigenetic Drug Discovery: HDAC4 Fragment-Based Lead Optimization

Fragment-based drug discovery (FBDD) programs targeting histone deacetylase 4 (HDAC4) can utilize 5-bromo-2-(trifluoromethyl)benzoic acid as a structurally characterized fragment hit with quantifiable weak affinity (Ki > 50,000 nM; IC50 = 1,100 nM) . The presence of the 5-bromo substituent confers measurable binding that is absent in the unsubstituted 2-(trifluoromethyl)benzoic acid parent compound . The bromine atom provides a synthetic handle for Suzuki-Miyaura cross-coupling reactions, enabling systematic fragment elaboration and SAR exploration .

Process Chemistry: Multi-Step Synthesis Requiring High-Purity Starting Materials

Process chemists and CMC teams developing multi-step synthetic routes with tight impurity specifications should select 5-bromo-2-(trifluoromethyl)benzoic acid due to its commercially verified HPLC purity of up to 99.5% . This purity level exceeds that of alternative regioisomers (4-bromo isomer: 98%; 2-bromo-6-(trifluoromethyl) isomer: 97%) , reducing cumulative impurity burden in multi-step sequences and improving batch-to-batch reproducibility in GMP and non-GMP manufacturing environments.

Analytical Development: Reference Standard Qualification and Method Validation

Analytical chemistry laboratories requiring well-characterized reference materials for HPLC method development, LC-MS quantification, or impurity profiling should consider 5-bromo-2-(trifluoromethyl)benzoic acid as a calibration standard. The compound's verified melting point (86-87 °C), well-defined NMR spectroscopic profile, and batch-documented HPLC purity of 99.5% provide the analytical reproducibility necessary for method validation and regulatory submission support . The bromine atom's distinctive isotopic pattern (1:1 ratio for 79Br/81Br) serves as an additional mass spectrometry confirmation marker .

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